molecular formula C8H18F3N3 B1611395 1,1,1-Trifluoro-2,2,2-tris(dimethylamino)-ethane CAS No. 234451-82-2

1,1,1-Trifluoro-2,2,2-tris(dimethylamino)-ethane

Cat. No. B1611395
M. Wt: 213.24 g/mol
InChI Key: LKTZLAILUWEGMU-UHFFFAOYSA-N
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Description

The description of a chemical compound usually includes its IUPAC name, common names, and structural formula.



Synthesis Analysis

This involves studying the methods used to synthesize the compound. It includes the reactants used, the conditions required, and the yield of the product.



Molecular Structure Analysis

This involves studying the arrangement of atoms in the molecule and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants and products of the reaction, the conditions required, and the mechanism of the reaction.



Physical And Chemical Properties Analysis

This involves studying properties such as melting point, boiling point, solubility, density, and reactivity.


Scientific Research Applications

Synthesis of Fluorinated Compounds

1,1,1-Trifluoro-2,2,2-tris(dimethylamino)-ethane has been used as an intermediate in the synthesis of various fluorinated compounds. It has been utilized in a simple route to synthesize hexamethylguanidinium fluoride, and further reacting with (trifluoromethyl)trimethylsilane, it provides easy access to itself, showcasing its role in the synthesis of fluorinated molecules (Kolomeitsev et al., 2000).

Catalysis and Electrophilic Reactions

The compound is involved in Lewis acid-catalyzed deamination processes. For example, 1,1-bis(dimethylamino)-2,2,2-trifluoroethane undergoes deamination, generating a carbocation that participates in electrophilic reactions with various compounds, proving its utility in synthetic chemistry and catalysis (Xu & Dolbier, 2000).

Ligand Synthesis for Catalytic Reactions

It has also been used in the synthesis of complex ligands for catalytic reactions. For instance, a ligand prepared from tris-1,1,1-(hydroxymethyl)ethane was used in coordination with cobalt in a catalytic Pauson–Khand reaction (Petrovski et al., 2008).

Building Block for Fluorinated Molecules

1,1,1-Trifluoro-2,2,2-tris(dimethylamino)-ethane serves as a building block for the synthesis of various fluorinated molecules. It has been used in the synthesis of CF3-heterocycles and is involved in novel heterocyclizations, demonstrating its versatility in the synthesis of complex molecular structures (Baraznenok et al., 2003).

Safety And Hazards

This involves studying the potential hazards associated with the compound, such as toxicity, flammability, and environmental impact.


Future Directions

This involves discussing potential areas of future research involving the compound, such as new synthetic methods, applications, or investigations into its properties.


properties

IUPAC Name

2,2,2-trifluoro-1-N,1-N,1-N',1-N',1-N",1-N"-hexamethylethane-1,1,1-triamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18F3N3/c1-12(2)8(13(3)4,14(5)6)7(9,10)11/h1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKTZLAILUWEGMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(C(F)(F)F)(N(C)C)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60572879
Record name 2,2,2-Trifluoro-N~1~,N~1~,N'~1~,N'~1~,N''~1~,N''~1~-hexamethylethane-1,1,1-triamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60572879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,1-Trifluoro-2,2,2-tris(dimethylamino)-ethane

CAS RN

234451-82-2
Record name 2,2,2-Trifluoro-N~1~,N~1~,N'~1~,N'~1~,N''~1~,N''~1~-hexamethylethane-1,1,1-triamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60572879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
AA Kolomeitsev, G Bissky, P Kirsch… - Journal of Fluorine …, 2000 - Elsevier
Tetramethylchloroformamidinium chloride reacts with 2mol equivalents of tetramethylammonium fluoride to give bis(dimethylamino)difluoromethane (1). The treating of 1 with …
Number of citations: 23 www.sciencedirect.com

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